![molecular formula C14H8F3NO4 B2859878 2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 20927-49-5](/img/structure/B2859878.png)

2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Übersicht

Beschreibung

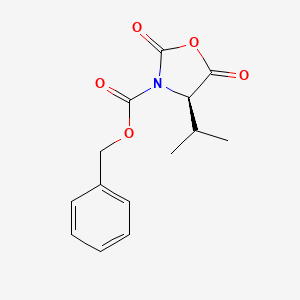

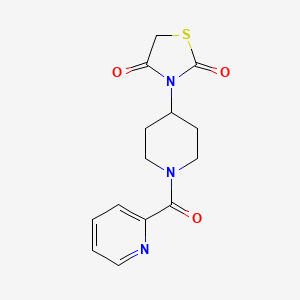

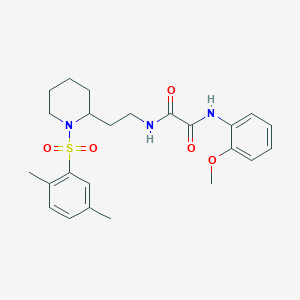

“2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C14H8F3NO4 and a molecular weight of 311.21 .

Molecular Structure Analysis

The molecular structure of “2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” consists of 14 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” include a molecular weight of 311.21 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Environmental Impact and Photolysis

One area of research involves understanding the environmental impact and photolytic processes of nitrophenols, compounds related to 2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde. Nitrophenols, identified as photolytic precursors of nitrous acid (HONO), have substantial absorption cross sections that influence tropospheric oxidation capacity. These compounds reduce available actinic flux, potentially altering the photolysis rates of critical atmospheric constituents such as O3 and NO2 (Chen, Wenger, & Venables, 2011).

Catalysis and Organic Synthesis

Research into catalysis and organic synthesis has demonstrated the utility of related compounds in the selective oxidation of benzyl alcohol to benzaldehyde, a key reaction in organic synthesis. Studies have explored the use of NiFe2O4 nanoparticles as catalysts, achieving high conversion rates and selectivity under mild conditions. This research highlights the potential for using metal oxide nanoparticles in facilitating environmentally friendly organic reactions (Iraqui, Kashyap, & Rashid, 2020).

Photocatalytic Applications

The development of metal-free photocatalysts for the selective oxidation of alcohols under visible light represents another significant application. Studies using mesoporous carbon nitride (mpg-C3N4) have shown its effectiveness in activating O2 for the selective oxidation of benzyl alcohols, presenting a cost-effective and environmentally benign alternative to traditional transition-metal systems. This research offers a pathway to accessing traditional mild radical chemistry through a metal-free approach, demonstrating the potential for innovative photocatalytic applications (Su, Mathew, Lipner, Fu, Antonietti, Blechert, & Wang, 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4/c15-14(16,17)10-5-6-13(11(7-10)18(20)21)22-12-4-2-1-3-9(12)8-19/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYWIQAQYGRKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2859796.png)

![Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2859800.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859802.png)

![6-(Furan-2-ylmethyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859803.png)

![1-(Cyclopropylcarbamoyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2859808.png)